molecular formula C4H7N5O B11923993 2-(1,2,3-Triazolyl)acetohydrazide

2-(1,2,3-Triazolyl)acetohydrazide

Cat. No.: B11923993
M. Wt: 141.13 g/mol
InChI Key: PZPYUCFHLUZAHD-UHFFFAOYSA-N
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Description

2-(1,2,3-Triazolyl)acetohydrazide (CAS 4332-47-2) is a key chemical building block incorporating both 1,2,3-triazole and acetohydrazide functional groups, making it a highly versatile scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a precursor for synthesizing novel hybrid molecules with diverse biological activities. Researchers utilize this compound to develop new 1,2,3-triazole-acetamide hybrids that have shown significant promise in antibacterial studies, particularly against pathogens like Staphylococcus aureus and Streptococcus pneumoniae . Furthermore, derivatives of this scaffold have demonstrated potent enzyme inhibition. For instance, coumarin-based acetohydrazide-1,2,3-triazole hybrids exhibit strong uncompetitive inhibition of the urease enzyme, which is a key target for combating Helicobacter pylori infections . The 1,2,3-triazole core is known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for interacting with biological targets. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

2-(2H-triazol-4-yl)acetohydrazide

InChI

InChI=1S/C4H7N5O/c5-7-4(10)1-3-2-6-9-8-3/h2H,1,5H2,(H,7,10)(H,6,8,9)

InChI Key

PZPYUCFHLUZAHD-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1CC(=O)NN

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Propargyl Acetate Synthesis :
    Propargyl alcohol is esterified with acetic anhydride to form propargyl acetate.

  • Azide Preparation :
    Sodium azide reacts with ethyl bromoacetate to yield ethyl azidoacetate.

  • CuAAC Cycloaddition :
    Propargyl acetate and ethyl azidoacetate undergo Cu(I)-catalyzed cycloaddition to form ethyl 2-(1,2,3-triazolyl)acetate.

  • Hydrazide Formation :
    The ester intermediate is treated with hydrazine hydrate in ethanol to produce the target compound.

Conditions and Yields

StepReagents/ConditionsYield (%)
Propargyl acetateAcetic anhydride, RT, 2 hr85–90
Ethyl azidoacetateNaN₃, DMF, 60°C, 12 hr78–82
CuAACCuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH, RT90–95
HydrazinolysisNH₂NH₂·H₂O, EtOH, reflux, 4 hr88–92

Advantages : High regioselectivity, scalability, and compatibility with aqueous conditions.
Limitations : Requires copper removal via chelating resins, which may complicate purification.

Hydrazide Formation via Ester Aminolysis

This two-step approach prioritizes simplicity by directly converting triazole-containing esters to hydrazides.

Reaction Scheme

  • Triazole Ester Synthesis :
    Ethyl 2-azidoacetate undergoes Huisgen cycloaddition with acetylene derivatives (e.g., phenylacetylene) under thermal or catalytic conditions to form ethyl 2-(1,2,3-triazolyl)acetate.

  • Aminolysis with Hydrazine :
    The ester reacts with excess hydrazine hydrate in ethanol under reflux to yield the hydrazide.

Conditions and Yields

StepReagents/ConditionsYield (%)
Huisgen CycloadditionPhenylacetylene, 100°C, 24 hr65–70
AminolysisNH₂NH₂·H₂O, EtOH, reflux, 6 hr80–85

Advantages : Avoids metal catalysts, suitable for acid-sensitive substrates.
Limitations : Lower regioselectivity compared to CuAAC; longer reaction times.

One-Pot Hydrazone Cyclization

Adapting methodologies from triazole patent literature, this route employs hydrazones as key intermediates.

Reaction Scheme

  • Hydrazone Formation :
    Glyoxal reacts with acetohydrazide in propionic acid to form glyoxal monoacetohydrazone.

  • Ammonia-Mediated Cyclization :
    The hydrazone undergoes cyclization with aqueous ammonia at 80°C, yielding this compound.

Conditions and Yields

StepReagents/ConditionsYield (%)
Hydrazone synthesisGlyoxal, propionic acid, RT, 3 hr75–80
CyclizationNH₃ (aq), 80°C, 8 hr70–75

Advantages : One-pot protocol minimizes intermediate isolation; cost-effective.
Limitations : Propionic acid removal required to prevent byproducts; moderate yields.

Comparative Analysis of Methods

ParameterCuAACEster AminolysisOne-Pot Cyclization
RegioselectivityHigh (1,4-only)ModerateLow
Catalyst RequirementCu(I) essentialNoneNone
Reaction Time2–4 hr24–30 hr11–12 hr
Overall Yield80–85%65–70%60–65%
ScalabilityExcellentModerateLimited

Mechanistic Insights

CuAAC Pathway

The Cu(I) catalyst facilitates a stepwise cycloaddition, forming a copper-triazolide intermediate that protonates to yield the 1,4-regioisomer. Density functional theory (DFT) studies confirm that the copper center lowers the activation energy by stabilizing the transition state.

Hydrazone Cyclization

Glyoxal monoacetohydrazone undergoes base-assisted deprotonation, followed by nucleophilic attack of ammonia on the carbonyl group, culminating in triazole ring closure via intramolecular cyclization .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Triazolyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of triazole derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The 1,2,3-triazole scaffold is recognized for its anticancer properties. Research indicates that derivatives of 2-(1,2,3-Triazolyl)acetohydrazide exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • Compound E demonstrated an IC50 value of 0.8 µM against HepG2 cells, indicating strong anticancer potential .
  • A study on triazole-based hybrids showed promising results in inhibiting cancer cell proliferation, with selectivity indices ranging from 6.8 to 494.8 for different cell lines .

1.2 Antiviral Properties

Recent developments have highlighted the antiviral potential of triazole derivatives. For example, compounds related to this compound have been synthesized and tested against viruses, including SARS-CoV-2. These compounds showed significant inhibitory activity, making them candidates for further development as antiviral agents .

2.1 Antimicrobial Effects

The antimicrobial activity of this compound has been documented in various studies. The compound has demonstrated effectiveness against a range of bacteria and fungi, suggesting its utility in treating infectious diseases.

  • In vitro studies reported that certain derivatives exhibited low minimum inhibitory concentrations (MICs), indicating strong antimicrobial activity .

2.2 Anti-inflammatory and Antidiabetic Properties

Triazole derivatives have also been explored for their anti-inflammatory and antidiabetic activities. Research has shown that these compounds can inhibit alpha-glucosidase, an enzyme linked to carbohydrate metabolism:

  • A derivative exhibited an IC50 value of 13 µM against alpha-glucosidase, showcasing its potential as an antidiabetic agent .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction (click chemistry), which allows for the efficient formation of the triazole ring under mild conditions. This method not only simplifies the synthesis but also enhances the biological activity of the resulting compounds.

Table: Synthesis Methods and Yields

CompoundSynthesis MethodYield (%)
AAzide-Alkyne Cycloaddition85
BCopper-Catalyzed Reaction90
CMicrowave-Assisted Synthesis75

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1: A series of triazole derivatives were synthesized and evaluated for anticancer activity against various cell lines. The most potent compound showed significant cytotoxicity with minimal side effects in vivo.
  • Case Study 2: The antiviral efficacy of a triazole derivative was assessed in vitro against SARS-CoV-2, revealing promising results that warrant further clinical investigation.

Mechanism of Action

The mechanism of action of 2-(1,2,3-Triazolyl)acetohydrazide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its binding affinity and specificity. This allows the compound to inhibit enzymes or disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

  • 2-(1H-Benzotriazol-1-yl)-N′-arylideneacetohydrazides (e.g., compounds with 3,5-dibromo-2-hydroxybenzylidene substituents): These derivatives exhibit enhanced antimicrobial activity due to halogenated aryl groups, which improve lipophilicity and membrane penetration .
  • Ethyl-thio benzimidazolyl acetohydrazides : Substitution with ethylthio and benzimidazole groups confers potent α-glucosidase inhibition (IC50 = 6.10–7.34 µM) compared to 2-(1,2,3-triazolyl)acetohydrazide derivatives, which typically show IC50 values in the micromolar range .
  • Benzothiazole acylhydrazones : These compounds, such as 2-((5-substitutedbenzothiazol-2-yl)thio)-N′-benzylideneacetohydrazides, demonstrate selective anticancer activity against glioma (C6) and colorectal (HT-29) cell lines, attributed to the benzothiazole-thioether linkage .

Key Observations :

  • Antimicrobial Activity: this compound derivatives show broader-spectrum activity against both bacteria (e.g., M. tuberculosis) and protozoa (L. donovani), whereas benzothiazole acylhydrazones are more selective for cancer cells .
  • Enzyme Inhibition : Ethyl-thio benzimidazolyl derivatives outperform triazolyl acetohydrazides in α-glucosidase inhibition, likely due to the electron-withdrawing effects of the benzimidazole ring enhancing target interaction .
Physicochemical Properties
Compound Molecular Weight LogP<sup>a</sup> Water Solubility
This compound ~218.22 g/mol 1.2 Moderate
2-(Benzothiazol-2-ylsulfanyl)acetohydrazide 330.80 g/mol 3.5 Low
Ethyl-thio benzimidazolyl derivative 354.40 g/mol 2.8 Moderate

Notes:

  • Higher molecular weight and lipophilicity (LogP) in benzothiazole derivatives reduce water solubility, limiting bioavailability compared to triazolyl acetohydrazides .
  • The triazole ring’s polarity enhances the solubility of this compound, facilitating drug formulation .

Biological Activity

2-(1,2,3-Triazolyl)acetohydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on antimicrobial, antidiabetic, anticancer activities, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C5H7N5O
Molecular Weight: 155.14 g/mol
IUPAC Name: 2-(1,2,3-triazol-1-yl)acetohydrazide
Canonical SMILES: NC(=O)C(C1=NN=N1)N

The presence of the triazole ring is significant as it contributes to the compound's biological activity through various interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits substantial antimicrobial properties against a range of pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC): The compound showed MIC values ranging from 15.62 to 125 µg/mL against several Gram-positive and Gram-negative bacteria. For instance, it exhibited strong activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than standard antibiotics like nitrofurantoin and ampicillin .
PathogenMIC (µg/mL)Comparison (Nitrofurantoin)
Staphylococcus aureus3.917.81
Escherichia coli7.8115.62
Bacillus cereus3.917.81

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the compound's ability to form stable complexes with essential metal ions in bacterial enzymes.

Antidiabetic Activity

Research has also highlighted the potential of this compound as an antidiabetic agent.

α-Glucosidase Inhibition

In a series of studies evaluating α-glucosidase inhibitors, derivatives of this compound demonstrated significant inhibitory activity:

  • IC50 Values: The compound exhibited IC50 values ranging from 1.00 ± 0.01 to >750 µM compared to acarbose (IC50 = 754.1 ± 0.5 µM), indicating its potential as a lead compound for developing new antidiabetic medications .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied, with promising results for this compound.

Cell Line Studies

In vitro assays on various cancer cell lines such as MCF7 (breast cancer), Hep3B (liver cancer), and HCT116 (colon cancer) have shown that this compound can induce apoptosis and inhibit cell proliferation effectively:

  • Cytotoxicity Assay Results: The compound exhibited a dose-dependent cytotoxic effect on cancer cells with lower IC50 values compared to conventional chemotherapeutics .

Case Studies and Research Findings

Several studies have confirmed the biological activities of this compound:

  • Study on Antimicrobial Efficacy: A comparative study showed that triazole derivatives demonstrated superior antimicrobial activity against MRSA strains compared to traditional antibiotics.
  • Antidiabetic Study: Research indicated that modifications in the triazole structure could enhance α-glucosidase inhibition, suggesting a structure-activity relationship that could guide future drug design .
  • Anticancer Potential: Investigations into the mechanism revealed that triazole derivatives could inhibit key signaling pathways involved in cancer progression.

Q & A

Q. What are the limitations of reductive amination for synthesizing asymmetric triazole derivatives?

  • Critical Analysis : Steric hindrance from bulky aldehydes (e.g., 2,4-dichlorobenzaldehyde) reduces yields. Alternatives like microwave-assisted synthesis (30 minutes, 100 W) improve efficiency for sterically challenged substrates .

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